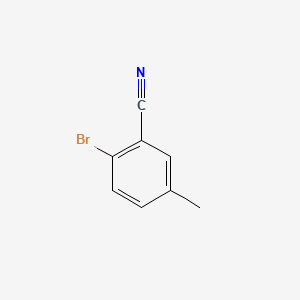

2-Bromo-5-methylbenzonitrile

説明

Significance of Benzonitrile (B105546) Derivatives in Organic Synthesis and Functional Materials Science

Benzonitrile and its derivatives are cornerstones of modern organic chemistry, serving as versatile intermediates in the synthesis of pharmaceuticals, agrochemicals, dyes, and polymers. atamankimya.comontosight.aiontosight.ai The nitrile group can be readily transformed into amines, amides, carboxylic acids, and ketones, providing access to a diverse range of chemical functionalities. chemrxiv.org In materials science, the rigid structure and polar nature of benzonitrile derivatives contribute to the development of novel materials with tailored electronic and photophysical properties. ontosight.aiethz.ch Their applications extend to the creation of liquid crystals, organic light-emitting diodes (OLEDs), and other advanced functional materials.

Role of Halogen Substituents in Modulating Aromatic Reactivity and Physicochemical Properties

Halogen atoms, when introduced into an aromatic ring, exert a significant influence on the molecule's reactivity and physical characteristics. tutorchase.comlibretexts.org Their electron-withdrawing inductive effect deactivates the aromatic ring towards electrophilic substitution, while their ability to donate electrons via resonance (p-π conjugation) directs incoming electrophiles to the ortho and para positions. libretexts.orgmasterorganicchemistry.com This dual nature allows for precise control over reaction selectivity. masterorganicchemistry.com Furthermore, halogens can alter a molecule's polarity, solubility, melting point, and boiling point, properties that are crucial for applications in drug design and materials science. tutorchase.comdocbrown.info The specific halogen used also plays a role, with reactivity generally decreasing down the group from fluorine to iodine. numberanalytics.com

Overview of 2-Bromo-5-methylbenzonitrile as a Versatile Synthetic Intermediate

This compound, a halogenated benzonitrile, has emerged as a particularly useful and versatile building block in organic synthesis. chemicalbook.comsmolecule.com Its structure, featuring a bromine atom and a methyl group on the benzonitrile core, provides multiple reactive sites for further chemical transformations. The bromine atom can participate in a variety of cross-coupling reactions, such as Suzuki and Heck couplings, allowing for the formation of new carbon-carbon bonds and the construction of more complex molecules. The nitrile group can be hydrolyzed, reduced, or undergo cycloaddition reactions, while the methyl group can also be functionalized. This multi-faceted reactivity makes this compound a valuable precursor for the synthesis of a wide range of target molecules.

| Property | Value |

| Molecular Formula | C8H6BrN |

| Molecular Weight | 196.04 g/mol |

| CAS Number | 42872-83-3 |

| Melting Point | 61-65 °C |

| Appearance | Powder |

| InChI Key | AKCXJAVATJLYQM-UHFFFAOYSA-N |

| SMILES String | Cc1ccc(Br)c(c1)C#N |

Table 1: Physicochemical Properties of this compound. sigmaaldrich.comnih.gov

Scope and Objectives of Current and Future Research on this compound

Current research on this compound is largely focused on exploring its synthetic utility in the development of novel compounds with potential applications in medicinal chemistry and materials science. lookchem.com Scientists are investigating new catalytic systems and reaction conditions to further expand the range of chemical transformations that can be performed on this versatile intermediate. Future research will likely focus on the design and synthesis of new functional materials and bioactive molecules derived from this compound. This includes the development of new pharmaceuticals, agrochemicals, and advanced materials with tailored properties. The continued exploration of this compound's reactivity and potential applications promises to yield exciting new discoveries in the field of chemical science.

Structure

3D Structure

特性

IUPAC Name |

2-bromo-5-methylbenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrN/c1-6-2-3-8(9)7(4-6)5-10/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKCXJAVATJLYQM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)Br)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80502471 | |

| Record name | 2-Bromo-5-methylbenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80502471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42872-83-3 | |

| Record name | 2-Bromo-5-methylbenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80502471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Bromo-5-methylbenzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Bromo 5 Methylbenzonitrile and Analogues

Established Synthetic Pathways to 2-Bromo-5-methylbenzonitrile

Strategies involving Halogenation and Deamination Reactions

A primary and well-established method for synthesizing aryl halides like this compound is the Sandmeyer reaction. wikipedia.orgnih.gov This versatile chemical process allows for the substitution of an amino group on an aromatic ring with a halide. wikipedia.org The reaction begins with the conversion of a primary aromatic amine to a diazonium salt. This is typically achieved by treating the amine with nitrous acid (HNO₂), which is itself generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrochloric acid (HCl) at low temperatures to prevent the unstable diazonium salt from decomposing. mnstate.edu

Once the diazonium salt is formed, it is introduced to a solution containing a copper(I) salt, such as copper(I) bromide (CuBr), which catalyzes the substitution of the diazonium group with a bromide ion, yielding the desired aryl bromide and liberating nitrogen gas. wikipedia.org The mechanism is understood to be a radical-nucleophilic aromatic substitution (SRNAr), initiated by a one-electron transfer from the copper(I) catalyst to the diazonium salt, which then forms an aryl radical. wikipedia.org

For the specific synthesis of this compound, the starting material would be 2-amino-5-methylbenzonitrile. This precursor is diazotized and subsequently treated with CuBr to yield the final product.

Alternative Routes from Substituted Anilines

An alternative and common starting point for the synthesis of this compound involves beginning with a substituted aniline (B41778) that does not yet contain the nitrile group. For instance, 4-methyl-2-nitroaniline (B134579) can be used as a precursor. chemicalbook.com The synthesis from this starting material involves multiple steps, which would include the reduction of the nitro group to an amine, followed by the Sandmeyer reaction to introduce the bromine atom, and finally, the conversion of a suitable functional group into the nitrile.

Another approach starts from 2-bromo-5-methylaniline. The amino group of this compound can be converted to a nitrile group through a Sandmeyer-type cyanation reaction, using copper(I) cyanide (CuCN). wikipedia.org This method is particularly useful for producing benzonitriles. wikipedia.org

The synthesis can also be initiated from p-toluidine (B81030). mnstate.edu A potential synthetic route would involve the bromination of p-toluidine, followed by the introduction of the nitrile group. The precise sequence and reaction conditions are crucial to ensure the correct isomer is formed.

Modern Approaches in the Synthesis of Halogenated Benzonitriles

In recent years, synthetic chemistry has seen a shift towards more efficient, sustainable, and safer methodologies. These modern approaches are also applicable to the synthesis of this compound and other halogenated benzonitriles.

Microwave-Assisted Synthesis Techniques

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. scielo.org.mx The use of microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and can also lead to higher yields and purer products. scielo.org.mxacs.org This technique has been successfully applied to a variety of reactions, including the synthesis of heterocyclic compounds and the preparation of kinase inhibitors from 2-halobenzonitriles. rsc.orgmdpi.com

In the context of synthesizing halogenated benzonitriles, microwave assistance can be employed in steps such as the Sandmeyer reaction or in subsequent cross-coupling reactions. For example, the synthesis of 3-aminobenzo[b]thiophenes from 2-halobenzonitriles is significantly expedited by microwave irradiation. rsc.org A free-catalyst, microwave-assisted cyanation of brominated compounds has also been reported, offering a simple and clean route to nitrile derivatives. researchgate.net

Table 1: Comparison of Conventional and Microwave-Assisted Reactions

| Reaction Type | Conventional Heating Time | Microwave-Assisted Time | Yield Improvement |

| Rosenmund-von Braun Reaction | 24 hours | 3 minutes | Significant |

| Synthesis of 3-aminobenzo[b]thiophenes | 17 hours | 15 minutes | Good |

| Oxazole Synthesis | Not specified | 8 minutes | High (up to 96%) |

Green Chemistry Principles in this compound Production

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. Several modern synthetic strategies for halogenated benzonitriles align with these principles. One such approach is the use of water as a solvent, which is non-toxic, inexpensive, and environmentally benign. mdpi.com "On-water" synthesis has been explored for reactions involving o-bromobenzonitrile, demonstrating the potential to create quinazolinones and dihydroquinazolinones in an aqueous medium. mdpi.com

The use of recyclable catalysts and solvent-free reaction conditions are other tenets of green chemistry. Polyethylene glycol (PEG) has been used as a green reaction medium for the synthesis of 1,2,3-triazoles via click chemistry, highlighting its potential as a more environmentally friendly solvent. researchgate.net

Flow Chemistry Methodologies for Enhanced Efficiency

Flow chemistry, where a chemical reaction is run in a continuously flowing stream rather than in a batch, offers numerous advantages, including enhanced safety, better temperature control, and the potential for automation and scalability. mdpi.com This technology is increasingly being adopted for the manufacturing of active pharmaceutical ingredients. mdpi.com

For the synthesis of halogenated benzonitriles and their derivatives, flow chemistry can be particularly advantageous. It allows for the safe handling of potentially hazardous reagents and intermediates, such as diazonium salts, by generating and consuming them in a continuous manner, thereby minimizing their accumulation. Continuous flow reactors can also be used for bromination and fluorination reactions, allowing for precise control over reaction conditions to maximize yield and purity. smolecule.com

Mechanochemical Synthesis Strategies

Mechanochemistry, a branch of chemistry that utilizes mechanical force to induce chemical reactions, represents a significant advancement in sustainable synthesis. By reducing or eliminating the need for solvents, this high-energy ball milling technique often leads to shorter reaction times, higher yields, and unique reactivity compared to traditional solution-phase methods. While specific literature detailing the direct mechanochemical synthesis of this compound is not prevalent, the principles can be applied through analogous reactions reported for substituted benzonitriles and related aromatic compounds.

Several mechanochemical methods are relevant for the synthesis of aromatic nitriles. For instance, the condensation of aldehydes with active methylene (B1212753) compounds, such as phenylacetonitriles, can be achieved efficiently under solvent-free grinding conditions. A study on the synthesis of 1,1′-ferrocenyldiacrylonitriles demonstrated that grinding 1,1′-ferrocenedicarboxaldehyde with various phenylacetonitriles resulted in short reaction times and produced water as the only by-product. researchgate.net This suggests a potential pathway where a suitably substituted benzaldehyde (B42025) could be reacted with a cyanide source or a related reagent under mechanochemical activation.

Furthermore, mechanochemical versions of classic organic reactions have been developed. The Ritter reaction, which transforms alcohols or alkenes into amides using a nitrile, has been successfully performed under mechanochemical conditions. nih.govbeilstein-journals.org This could be envisioned as a reverse approach, where a precursor amide is dehydrated to the nitrile under ball milling. Similarly, the Strecker synthesis of α-aminonitriles has been adapted to mechanochemical conditions, showcasing the versatility of this method for C-CN bond formation. beilstein-journals.org

Catalysis plays a crucial role in many mechanochemical transformations. Nanoparticles of zinc oxide (ZnO) and alumina-supported copper (Cu/Al2O3) have been employed as effective catalysts in the synthesis of benzimidazoles and triazoles, respectively, under milling conditions. nih.govd-nb.info These catalytic systems could potentially be adapted for cyanation reactions of aryl halides. A hypothetical mechanochemical route to this compound could involve the palladium-catalyzed cyanation of 2,5-dibromotoluene (B165575) using a cyanide source like KCN or Zn(CN)₂, facilitated by a suitable ligand and mechanical grinding.

The table below summarizes findings from related mechanochemical syntheses, illustrating the potential conditions applicable to nitrile synthesis.

| Reaction Type | Reactants | Catalyst/Conditions | Yield | Reference |

| Knoevenagel Condensation | 1,1′-Ferrocenedicarboxaldehyde, Phenylacetonitriles | Solvent-free grinding | High | researchgate.net |

| Ritter Reaction | Alcohols, Nitriles | Grinding, Nitromethane (for solid nitriles) | up to 84% | nih.govbeilstein-journals.org |

| Triazole Synthesis | Benzyl halides, Sodium azide (B81097), Terminal alkyne | 10 mol % Cu/Al₂O₃, Grinding | 70-96% | nih.govbeilstein-journals.org |

| Benzimidazole Synthesis | Diamines, Aldehydes | 0.5 mol % ZnO nanoparticles, 600 rpm | 79-94% | nih.govd-nb.info |

| Schiff Base Synthesis | p-Toluidine, Aromatic aldehydes | Solvent-free grinding | 98-99% | researchgate.net |

Retrosynthetic Analysis and Strategic Disconnections for this compound

Retrosynthesis is a problem-solving technique in organic synthesis where a target molecule is deconstructed into simpler, commercially available precursors through a series of logical steps. numberanalytics.com This process involves breaking bonds (disconnections) and converting functional groups (Functional Group Interconversions, or FGIs) to reveal potential synthetic pathways. numberanalytics.com For a polysubstituted benzene (B151609) like this compound, the analysis must carefully consider the directing effects of the substituents. libretexts.org

The structure of this compound features three substituents on a benzene ring: a bromine atom, a methyl group, and a nitrile group. The primary disconnections to consider are the carbon-bromine (C-Br) and carbon-cyanide (C-CN) bonds.

Disconnection 1: C-CN Bond via Sandmeyer Reaction (FGI)

The most strategically sound disconnection involves the nitrile group. The cyano group is a classic candidate for introduction via the Sandmeyer reaction, a reliable method for converting an arylamine into an aryl nitrile.

Transform: C-CN → C-N₂⁺ → C-NH₂

Precursor: 2-Bromo-5-methylaniline

This retrosynthetic step transforms the target molecule into an aniline derivative. This is a powerful step because the synthesis of substituted anilines is well-established. This pathway is supported by known synthetic routes for the target compound. chemicalbook.com

Further deconstruction of 2-Bromo-5-methylaniline leads to two primary routes based on the order of introducing the bromine and the amino (originally nitro) groups to a toluene (B28343) backbone.

Route A: The precursor 2-Bromo-5-methylaniline can be obtained by the reduction of 4-Bromo-2-nitrotoluene . This nitro compound can be synthesized by the nitration of p-bromotoluene. The methyl group in p-bromotoluene is an activating, ortho,para-director, while the bromine is a deactivating, ortho,para-director. The activating methyl group directs the incoming nitro group to the position ortho to it (and meta to the bromine), yielding the desired single major product. libretexts.org The synthesis would then begin with the bromination of toluene, separation of the para isomer, followed by nitration, reduction, and the Sandmeyer reaction.

Route B: An alternative involves starting with p-toluidine (4-methylaniline). To control the position of bromination, the highly activating amino group is first protected, for example, as an acetanilide (B955) (N-(p-tolyl)acetamide). The acetamido group is a moderately activating ortho,para-director. Bromination of this protected intermediate directs the bromine atom to the position ortho to the acetamido group. Subsequent hydrolysis of the amide followed by the Sandmeyer reaction yields the final product.

Disconnection 2: C-Br Bond via Electrophilic Aromatic Substitution

Another possible disconnection is the C-Br bond, suggesting the bromination of a precursor molecule.

Transform: C-Br → C-H

Precursor: 3-Methylbenzonitrile (m-tolunitrile)

This route involves the direct bromination of 3-methylbenzonitrile. However, this pathway is synthetically problematic. In 3-methylbenzonitrile, the methyl group is an ortho,para-director, while the nitrile group is a meta-director. The positions ortho to the methyl group are C2 and C6; the para position is C4. The positions meta to the nitrile group are C5 and C1 (occupied). The directing effects are in conflict, and bromination would likely lead to a mixture of products, primarily 4-bromo-3-methylbenzonitrile (B1271910) and 6-bromo-3-methylbenzonitrile, rather than the desired this compound. Therefore, this is not a regioselective or efficient strategy.

The retrosynthetic analysis strongly suggests that the most viable synthetic strategy hinges on the Sandmeyer reaction, building the molecule from a substituted toluene derivative. The following table outlines a logical retrosynthetic pathway.

| Retrosynthetic Step | Target/Intermediate | Disconnection/FGI | Precursor |

| 1 | This compound | C-CN (FGI - Sandmeyer) | 2-Bromo-5-methylaniline |

| 2 | 2-Bromo-5-methylaniline | C-NH₂ (FGI - Reduction) | 4-Bromo-2-nitrotoluene |

| 3 | 4-Bromo-2-nitrotoluene | C-NO₂ (EAS - Nitration) | p-Bromotoluene |

| 4 | p-Bromotoluene | C-Br (EAS - Bromination) | Toluene |

This analysis illustrates a clear and controllable multi-step synthesis from a simple starting material, toluene, to the complex target molecule, this compound. libretexts.org

Reactivity and Transformations of 2 Bromo 5 Methylbenzonitrile

Chemical Transformations of the Nitrile Functional Group

The nitrile group in 2-Bromo-5-methylbenzonitrile is a valuable functional handle, susceptible to a variety of chemical transformations including reductions, hydrolysis, and nucleophilic additions leading to cyclized products.

Reductions to Amines and Imines

The conversion of the nitrile moiety to an amine is a fundamental transformation. The nitrile group can be reduced to a primary amine by using potent reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. smolecule.com This reaction proceeds via the formation of an intermediate imine, which is further reduced to the amine.

Reductive amination offers a controlled method for producing substituted amines. masterorganicchemistry.com This process involves the initial formation of an imine or iminium ion, which is then reduced. masterorganicchemistry.com While direct reduction of the nitrile in this compound yields the corresponding primary amine, (2-bromo-5-methylphenyl)methanamine, reductive amination strategies allow for the synthesis of secondary and tertiary amines by reacting a carbonyl compound with an amine to form an imine, followed by reduction. masterorganicchemistry.comeopcw.com Common reducing agents for this purpose include sodium borohydride (B1222165) (NaBH₄) and sodium cyanoborohydride (NaBH₃CN), the latter being particularly effective as it can selectively reduce iminium ions in the presence of aldehydes. masterorganicchemistry.comorganic-chemistry.org

Hydrolysis to Carboxylic Acids and Amides

The nitrile group can be hydrolyzed to produce either a carboxylic acid or an amide, depending on the reaction conditions. This transformation can be catalyzed by either acid or base. libretexts.orgchemistrysteps.com The reaction typically involves a nucleophilic attack on the electrophilic nitrile carbon, followed by tautomerization to form an amide intermediate. chemistrysteps.com

Under mild or controlled conditions, the reaction can be stopped at the amide stage, yielding 2-bromo-5-methylbenzamide. More vigorous conditions, such as prolonged heating in strong acidic or basic aqueous solutions, will lead to the complete hydrolysis of both the nitrile and the intermediate amide to form 2-bromo-5-methylbenzoic acid. libretexts.orgchemistrysteps.com A transition metal-free method utilizing tetrabutylammonium (B224687) hydroxide (B78521) (TBAH) has also been shown to be effective for the selective hydration of various nitriles to their corresponding amides, tolerating a range of functional groups. rsc.org

Nucleophilic Additions and Cyclizations

The nitrile group is susceptible to nucleophilic attack, which can initiate cyclization reactions if a suitable internal nucleophile is present or generated. In a patented process, a related compound, 3-bromo-2-fluoro-5-methylbenzonitrile, undergoes reaction with the anion of acetohydroxamic acid. This involves a nucleophilic attack of the hydroxamate on the nitrile carbon, followed by an intramolecular cyclization and loss of water to furnish a 7-Bromo-5-methylbenzo[d]isoxazol-3-amine ring system. google.com

Another strategy involves a domino reaction where a nucleophilic addition to the nitrile triggers an intramolecular cyclization. For instance, related 2-(2-oxo-2-phenylethyl)benzonitriles react with amines in the presence of trimethylaluminum (B3029685) (Me₃Al) to afford 1-aminoisoquinolines. beilstein-journals.org This demonstrates the potential for this compound derivatives to serve as precursors for complex heterocyclic structures through nucleophilic addition and subsequent cyclization pathways.

Aromatic Substitution and Cross-Coupling Reactions at the Bromine Center

The bromine atom on the aromatic ring of this compound is a key site for forming new carbon-carbon and carbon-heteroatom bonds, primarily through palladium-catalyzed cross-coupling reactions.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig Amination)

Palladium-catalyzed reactions are powerful tools for elaborating the structure of this compound. The bromine substituent serves as an excellent handle for these transformations.

Suzuki-Miyaura Coupling: This reaction is a versatile method for creating carbon-carbon bonds by coupling an aryl halide with an organoboron compound, such as a boronic acid or ester. d-nb.infouwindsor.ca The reaction is typically catalyzed by a palladium(0) complex in the presence of a base. researchgate.netbeilstein-journals.org This allows for the synthesis of biaryl compounds or the introduction of various alkyl or alkenyl groups at the 2-position of the 5-methylbenzonitrile core.

Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of an aryl halide with an alkene, forming a new carbon-carbon bond and substituting a hydrogen on the alkene. wikipedia.org This reaction can be performed intramolecularly to construct cyclic systems or intermolecularly to append vinyl groups to the aromatic ring. wikipedia.orgsemanticscholar.org

Sonogashira Coupling: This coupling reaction joins an aryl halide with a terminal alkyne, creating a C(sp²)-C(sp) bond. gold-chemistry.orgwikidoc.org It is catalyzed by a combination of a palladium complex and a copper(I) salt, in the presence of a base. organic-chemistry.orglibretexts.org This reaction is instrumental in synthesizing arylalkynes from this compound.

Buchwald-Hartwig Amination: This reaction forms a carbon-nitrogen bond between an aryl halide and a primary or secondary amine. acsgcipr.org It is catalyzed by a palladium complex, typically with a specialized phosphine (B1218219) ligand, and requires a base. organic-chemistry.orgrsc.org This method is a powerful way to synthesize N-aryl amines and is broadly applicable to a wide range of amine and aryl halide substrates. acsgcipr.org

| Reaction Type | Coupling Partner | Typical Catalyst System | Typical Base | Product Type |

|---|---|---|---|---|

| Suzuki-Miyaura | Arylboronic Acid | Pd(PPh₃)₄ or PdCl₂(dppf) | Na₂CO₃, K₃PO₄, Cs₂CO₃ | Biaryl Nitrile |

| Heck | Alkene (e.g., Ethyl Acrylate) | Pd(OAc)₂ / PPh₃ | Et₃N, NaOAc | Alkenylbenzonitrile |

| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂ / CuI | Et₃N, Piperidine | Alkynylbenzonitrile |

| Buchwald-Hartwig | Amine (Primary or Secondary) | Pd(OAc)₂ / Biarylphosphine Ligand | NaOᵗBu, K₂CO₃ | N-Arylbenzonitrile |

Metal-Halogen Exchange Reactions

Metal-halogen exchange is a fundamental organometallic reaction that transforms an organic halide into an organometallic compound by replacing the halogen atom with a metal. wikipedia.org For aryl bromides like this compound, this reaction is a powerful tool for creating a nucleophilic carbon center on the aromatic ring, which can then be used to form new carbon-carbon or carbon-heteroatom bonds.

The most common type of metal-halogen exchange is the lithium-halogen exchange. This reaction typically involves treating the aryl halide with an organolithium reagent, such as n-butyllithium (n-BuLi). The exchange is generally a fast process, often proceeding at low temperatures to avoid side reactions. The rate of exchange is dependent on the halogen, with the reactivity trend being I > Br > Cl. wikipedia.org In the case of this compound, the reaction with butyllithium (B86547) would result in the formation of 2-lithio-5-methylbenzonitrile. This lithiated intermediate is a potent nucleophile and can react with a wide range of electrophiles.

Beyond lithium, other metals can be used for exchange reactions. Grignard reagents can be prepared by treating an organic halide with a pre-formed Grignard reagent, such as isopropylmagnesium chloride. wikipedia.org Additionally, transition metal-catalyzed halogen exchange reactions have been developed. For example, nickel catalysts have been used to facilitate the exchange of bromine for iodine in related methylbenzonitrile derivatives by reacting the bromo compound with potassium iodide (KI). researchgate.netnih.gov

| Reaction Type | Typical Reagents | Product Intermediate | Key Features |

| Lithium-Halogen Exchange | n-Butyllithium (n-BuLi), sec-Butyllithium, or tert-Butyllithium | 2-Lithio-5-methylbenzonitrile | Fast reaction, kinetically controlled, creates a highly nucleophilic aryl anion. wikipedia.org |

| Magnesium-Halogen Exchange | Isopropylmagnesium chloride (i-PrMgCl) | 2-(Chloromagnesio)-5-methylbenzonitrile | Tolerates a variety of functional groups. wikipedia.org |

| Nickel-Catalyzed Halogen Exchange | Nickel powder, KI, I2 | 2-Iodo-5-methylbenzonitrile | Used for synthesizing aryl iodides from bromides. researchgate.netnih.gov |

Derivatization and Functionalization of the Methyl Group

The methyl group of this compound is another key site for synthetic modification. Its position on the benzene (B151609) ring, known as the benzylic position, imparts unique reactivity that allows for a variety of functionalization reactions.

The functionalization of C–H bonds at the benzylic position is a valuable strategy for modifying organic molecules. rsc.org This reactivity stems from the relative stability of the intermediate benzylic radical or benzylic cation, which is stabilized by resonance with the adjacent aromatic ring. Reactions at this site typically proceed through radical mechanisms or oxidation pathways, allowing for the introduction of heteroatoms like oxygen or halogens. These transformations convert the relatively inert methyl group into a more versatile functional handle for further synthetic elaboration.

Two of the most common and useful transformations of the benzylic methyl group are oxidation and halogenation.

Oxidations: The methyl group can be oxidized to introduce oxygen-containing functional groups. Using strong oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃), the methyl group can be fully oxidized to a carboxylic acid. This transforms this compound into 2-bromo-5-cyanobenzoic acid, introducing a new functional group while preserving the bromo and nitrile moieties.

Halogenations: The benzylic protons of the methyl group can be selectively replaced with halogens, most commonly bromine, through radical halogenation reactions. A standard method for this transformation is the Wohl-Ziegler reaction, which employs N-Bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) or dibenzoyl peroxide (BPO). This reaction converts the methyl group into a bromomethyl group, yielding 2-bromo-5-(bromomethyl)benzonitrile. The resulting benzylic bromide is a highly reactive electrophile, making it an excellent precursor for subsequent nucleophilic substitution reactions.

| Transformation | Reagents and Conditions | Product | Reference |

| Benzylic Bromination | N-Bromosuccinimide (NBS), AIBN (initiator), CCl₄ (solvent), reflux | 2-Bromo-5-(bromomethyl)benzonitrile | |

| Methyl Group Oxidation | Potassium permanganate (KMnO₄) | 2-Bromo-5-cyanobenzoic acid |

Benzylic Functionalization Reactions

Studies on Substituent Effects on Reaction Mechanisms and Yields

The reactivity of this compound is governed by the electronic and steric effects of its three substituents: the bromo, methyl, and nitrile groups. Understanding these effects is crucial for predicting reaction outcomes and optimizing yields.

In the context of nucleophilic aromatic substitution, the presence of halogens on a benzonitrile (B105546) ring shows a distinct reactivity pattern. Studies on related halo-benzonitrile derivatives have demonstrated that the order of reactivity for the leaving group is often F >> Br > Cl >> I. nih.gov This highlights that for certain reactions, a fluorine atom is much more easily displaced than a bromine atom. However, for metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, the reactivity is typically inverted, with aryl bromides being more reactive than aryl fluorides. ossila.com

The interplay between these groups influences specific transformations. For example, in metal-halogen exchange, the bromine atom is the reactive site. In benzylic halogenation, the methyl group is targeted due to its unique position. The electron-withdrawing nature of the nitrile group can also impact the stability of intermediates formed during these reactions. Computational and experimental studies on substituted benzonitriles confirm that the presence and nature of substituents significantly alter the electronic properties and energy profiles of reactions, thereby affecting reaction rates and regioselectivity. bibliotekanauki.pl

| Substituent | Position | Electronic Effect | Influence on Reactivity |

| Cyano (-CN) | 1 | Strong electron-withdrawing | Activates the ring for nucleophilic attack; deactivates for electrophilic attack. nih.gov |

| Bromo (-Br) | 2 | Inductively withdrawing, weakly deactivating | Site for metal-halogen exchange and cross-coupling reactions. wikipedia.orgossila.com |

| Methyl (-CH₃) | 5 | Weakly electron-donating | Site for benzylic functionalization (oxidation, halogenation). |

Applications of 2 Bromo 5 Methylbenzonitrile in Advanced Chemical Synthesis

2-Bromo-5-methylbenzonitrile as a Building Block for Heterocyclic Compounds

The unique arrangement of reactive sites on this compound makes it an ideal precursor for the synthesis of a wide range of heterocyclic compounds. The nitrile group can undergo cycloadditions or be transformed into other functional groups, while the bromine atom provides a handle for cross-coupling reactions, enabling the elaboration of the molecular scaffold.

Synthesis of Quinazolinone Derivatives

Quinazolinones and their hydrogenated analogs are crucial nitrogen-containing heterocyclic scaffolds known for a wide array of biological activities, including antitumor and anti-inflammatory properties. mdpi.comresearchgate.net A practical and versatile "on-water" protocol has been developed for synthesizing quinazolinone derivatives using o-bromobenzonitriles, such as this compound, as a novel starting material. mdpi.comresearchgate.net

In this method, this compound is reacted with various benzaldehydes and aqueous ammonia (B1221849). The reaction pathway can be controlled by the presence or absence of air (or an inert N₂ atmosphere) to selectively produce either quinazolin-4(3H)-ones or their dihydro counterparts, 2,3-dihydroquinazolin-4(1H)-ones. mdpi.com For instance, the reaction of this compound with 4-chlorobenzaldehyde (B46862) and aqueous ammonia under an N₂ atmosphere yields the corresponding 2,3-dihydro-2-(4-chlorophenyl)-6-methylquinazolin-4(1H)-one in good yield. mdpi.com This synthetic strategy is noted for its operational simplicity and the use of water as a solvent, aligning with the principles of green chemistry. mdpi.com

Table 1: Synthesis of Dihydroquinazolinone from this compound mdpi.com

| Reactants | Product | Yield |

|---|

Formation of Triazole Rings via Click Chemistry (e.g., CuI catalyzed 1,3-dipolar cycloaddition)

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," provides a highly efficient and regioselective method for the synthesis of 1,4-disubstituted 1,2,3-triazoles. nih.govscielo.br This reaction's reliability and biocompatibility have made it a powerful tool in drug discovery and materials science. nih.gov this compound can be readily incorporated into this chemistry. The bromo-benzonitrile moiety can be elaborated into either an azide (B81097) or a terminal alkyne, allowing it to be "clicked" with a corresponding reaction partner.

For example, a related compound, 3-bromo-2-methylphenylacetonitrile, is used in a multi-step synthesis to create a core structure that ultimately undergoes a copper-catalyzed azide-alkyne coupling to yield triazole-pyrimidine-methylbenzonitrile derivatives. nih.gov These compounds were designed as dual A₂A/A₂B adenosine (B11128) receptor antagonists. nih.gov The general principle involves converting a starting material into an azide or alkyne and reacting it with the complementary partner in the presence of a copper(I) catalyst, often generated in situ from CuSO₄ and a reducing agent like sodium ascorbate. scielo.br This methodology has been used to synthesize a wide range of triazole derivatives with high yields. mdpi.com

Exploration in Isoxazole (B147169) Synthesis

Isoxazoles are five-membered heterocyclic compounds present in numerous commercially available pharmaceuticals and are of significant interest in medicinal chemistry. rsc.org While direct synthesis examples starting from this compound are not prominently featured in recent literature, the structural motifs of this compound are relevant to established isoxazole synthesis strategies.

One common method for isoxazole synthesis is the (3+2) cycloaddition reaction. rsc.org A general approach involves the reaction of a nitrile oxide (generated in situ from an aldoxime) with an alkyne. Alternatively, the reaction between hydroxylamine (B1172632) and a 1,3-dicarbonyl compound or an α,β-unsaturated ketone can yield the isoxazole ring. The benzonitrile (B105546) group in this compound could, in principle, be hydrolyzed and converted into a functional group suitable for participating in such cyclization reactions to form a substituted isoxazole ring system. The development of metal-free synthetic routes for isoxazoles is an active area of research to avoid the cost and toxicity associated with metal catalysts. rsc.org

Role in Tetrazine Synthesis

1,2,4,5-tetrazines are nitrogen-rich aromatic heterocycles that have gained prominence for their use in bioorthogonal chemistry, particularly in inverse electron-demand Diels-Alder reactions. nih.govresearchgate.net The synthesis of these compounds often starts from nitriles, making this compound a potential precursor. The Pinner synthesis and related methods are classic routes to tetrazines, involving the reaction of a nitrile with hydrazine (B178648) to form a dihydrotetrazine intermediate, which is subsequently oxidized to the aromatic tetrazine. nih.gov

Research has demonstrated the synthesis of various substituted 3-phenyl-1,2,4,5-tetrazines from the corresponding benzonitriles. For example, 3-fluoro-5-methylbenzonitrile, a compound structurally similar to this compound, was successfully converted into 3-(3-fluoro-5-methylphenyl)-1,2,4,5-tetrazine. nih.gov This suggests the viability of using this compound in similar synthetic protocols to access novel tetrazine derivatives for applications in chemical biology and materials science. nih.govslideshare.net

Precursor in Medicinal Chemistry

The structural framework of this compound is embedded within or serves as a key starting point for various molecules with therapeutic potential. An active pharmaceutical ingredient (API) is the biologically active component of a drug product. mdpi.com The strategic placement of the bromo, methyl, and nitrile groups allows for diverse chemical modifications to generate APIs. arborpharmchem.com

Synthesis of Antitumor and Anti-inflammatory Active Pharmaceutical Ingredients (APIs)

The utility of this compound as a precursor extends to the synthesis of APIs with demonstrated antitumor and anti-inflammatory activities.

Quinazolinone-Based APIs : As established in section 4.1.1, this compound is a direct precursor to quinazolinone derivatives. mdpi.com The quinazolinone scaffold is a well-known pharmacophore found in compounds with significant antitumor and anti-inflammatory activities. mdpi.comresearchgate.net The ability to synthesize a library of substituted quinazolinones from this starting material provides a pathway to new potential therapeutic agents.

Other Bioactive Scaffolds : The bromine atom on the ring is particularly useful for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira), which are powerful methods for constructing complex molecular architectures. This allows for the introduction of various substituents that can modulate the biological activity of the final compound. Intermediates containing bromo-benzonitrile structures are frequently used in the synthesis of APIs for oncology and other therapeutic areas. arborpharmchem.com For instance, related brominated aromatic compounds are used in the synthesis of PI3K inhibitors, a class of drugs targeted for cancer therapy. googleapis.com Furthermore, tetrazine derivatives, which can be synthesized from benzonitriles, have also been investigated for their antitumor properties. researchgate.net

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 4-Chlorobenzaldehyde |

| 2-(4-Chlorophenyl)-6-methyl-2,3-dihydroquinazolin-4(1H)-one |

| 3-bromo-2-methylphenylacetonitrile |

| Sodium ascorbate |

| 3-fluoro-5-methylbenzonitrile |

| 3-(3-fluoro-5-methylphenyl)-1,2,4,5-tetrazine |

| 1-(3-bromo-5-chloro-2-hydroxy-4-methylphenyl)ethanone |

| Hydrazine |

Development of Pharmacophore Scaffolds

In medicinal chemistry, this compound is a valuable precursor for creating novel pharmacophore scaffolds, which are the essential structural frameworks responsible for a drug's biological activity. The reactivity of the bromo and nitrile groups allows for the systematic construction of complex molecular architectures. For instance, the nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, while the bromo group is amenable to various cross-coupling reactions, enabling the introduction of diverse substituents. This versatility facilitates the synthesis of libraries of compounds for screening against various biological targets.

Analogues with Potential Biological Activities (e.g., anticancer activity of 2-bromo-5-hydroxybenzoic acid)

The modification of this compound leads to the generation of analogues with significant biological potential. A noteworthy example is 2-bromo-5-hydroxybenzoic acid, a derivative that has demonstrated anticancer properties. evitachem.com Research has shown that derivatives of hydroxybenzoic acid are an important scaffold in medicinal chemistry with a range of biological activities, including anti-tumor properties. researchgate.net For instance, certain benzamide (B126) derivatives incorporating a 5-bromo-2-hydroxybenzoic acid moiety have shown good anticancer activity. d-nb.info The presence of the bromo and hydroxy groups on the benzoic acid structure is crucial for its interaction with biological targets, potentially inhibiting enzymes or receptors involved in cancer cell proliferation. ontosight.aismolecule.com Studies on similar structures, such as ethyl 2-bromo-5-hydroxybenzoate, also highlight their investigation for potential anticancer activities. evitachem.com

Investigation as Ligands for Nuclear Receptors (e.g., Constitutive Androstane (B1237026) Receptor)

The constitutive androstane receptor (CAR, NR1I3) is a ligand-activated transcription factor primarily expressed in the liver that regulates the metabolism of various substances, including drugs and endogenous compounds. google.comnih.govmedchemexpress.com The development of selective CAR ligands is a significant area of research for treating metabolic and liver disorders. nih.govgoogleapis.com The scaffold of this compound can be incorporated into more complex molecules designed to interact with nuclear receptors like CAR. While direct application of this compound as a CAR ligand is not prominently documented, its derivatives are explored in the synthesis of potential modulators. For example, the synthesis of selective human CAR agonists often involves intermediates with bromo-substituted aromatic rings, which could be derived from or are analogous to this compound. acs.org The lipophilic nature and the potential for chemical modification make such bromo-substituted benzonitrile derivatives interesting starting points for the design of novel CAR ligands. biorxiv.orgnih.gov

Intermediate in Materials Science and Organic Electronics

The unique electronic and structural properties of this compound and its derivatives make them valuable intermediates in the field of materials science, particularly in the development of advanced organic electronic materials.

Synthesis of Thermally Activated Delayed Fluorescence (TADF) Dyes for Organic Light-Emitting Diodes (OLEDs)

Thermally Activated Delayed Fluorescence (TADF) is a mechanism that allows for highly efficient organic light-emitting diodes (OLEDs) by harvesting both singlet and triplet excitons. nih.govresearchgate.net Benzonitrile derivatives are frequently used as acceptor units in the design of TADF emitters. ossila.com While this compound itself is not a TADF dye, it serves as a key building block for their synthesis. The bromo group allows for the introduction of donor moieties through cross-coupling reactions, a common strategy for creating the donor-acceptor architecture required for TADF. For example, a related compound, 2-bromo-5-fluorobenzonitrile (B41413), is used to synthesize TADF dyes by reacting it with donor molecules like phenoxazines or carbazoles. ossila.com This approach allows for the fine-tuning of the electronic properties of the resulting dye to achieve efficient TADF and desired emission colors for OLED displays. nih.govbeilstein-journals.orgfrontiersin.org

Below is a table summarizing the performance of an OLED device using a TADF dye synthesized from a benzonitrile derivative:

| Parameter | Value | Unit |

| Maximum Current Efficiency | 16.3 | cd/A |

| Maximum Power Efficiency | 12.2 | lm/W |

| External Quantum Efficiency | 5 | % |

| Data derived from a TADF dye synthesized using 2-bromo-5-fluorobenzonitrile. ossila.com |

Precursor for Phthalocyanine (B1677752) Dyes in Photoredox Reactions and Photodynamic Cancer Therapy

Phthalocyanines are large, aromatic macrocyclic compounds that are used as robust dyes and functional materials. scielo.org.coiucr.org Substituted benzonitrile derivatives, including 4-bromo-3-methylbenzonitrile (B1271910), are important intermediates in the synthesis of phthalocyanine dyes. chemicalbook.comsemanticscholar.org These dyes have applications in photoredox reactions and have been investigated for photodynamic therapy (PDT) for cancer. iucr.orgnih.gov In PDT, a photosensitizer dye is administered and accumulates in tumor tissue. nih.gov Upon irradiation with light of a specific wavelength, the dye generates reactive oxygen species that are toxic to cancer cells. scielo.org.co The substituents on the phthalocyanine ring, which can be introduced from precursors like bromo-methylbenzonitrile, influence the dye's photophysical properties and its efficacy as a photosensitizer. iucr.orgnih.govfrontiersin.org

Development of Luminescent Materials and Liquid Crystals

The rigid structure of the benzonitrile core makes this compound a suitable starting material for the synthesis of luminescent materials and liquid crystals. ukessays.comcolorado.edu Liquid crystals are a state of matter with properties between those of conventional liquids and solid crystals, and they are the basis for common liquid crystal displays (LCDs). ukessays.com The synthesis of liquid crystal molecules often involves the coupling of rigid core units, and the bromo-substituted benzonitrile can serve as such a unit. ukessays.comresearchgate.net By reacting it with other aromatic moieties, molecules with the necessary rod-like or bent shape for liquid crystalline behavior can be constructed. colorado.eduajchem-a.com The nitrile group, with its large dipole moment, can contribute to achieving the desired dielectric anisotropy, a key property for display applications. ukessays.com

Applications in Dye Sensitized Solar Cells (DSSC)

This compound serves as a valuable precursor in the synthesis of complex organic molecules utilized in dye-sensitized solar cells (DSSCs). While not typically used as a photosensitizer itself, its structural features make it an important building block for creating more elaborate dye molecules. The benzonitrile group, a known component in various organic dyes, and the reactive bromo-substituent allow for its integration into larger π-conjugated systems, which are essential for effective light harvesting and electron transfer in DSSCs. semanticscholar.orgresearchgate.net

The development of efficient photosensitizers is a critical aspect of DSSC research. Organic dyes based on donor-π-acceptor (D-π-A) architectures are widely investigated. Benzonitrile derivatives can be incorporated into these structures, acting as part of the π-conjugated bridge or as an acceptor unit. semanticscholar.org The presence of the bromo- and methyl- groups on the 2- and 5-positions of the benzonitrile ring allows for specific, regioselective chemical modifications. For instance, the bromine atom can be readily displaced or used in cross-coupling reactions (like Suzuki or Heck reactions) to link the benzonitrile core to other aromatic systems, thereby extending the conjugation length of the final dye molecule. This extension is crucial for shifting the absorption spectrum of the dye to longer wavelengths, allowing for the harvesting of a larger portion of the solar spectrum.

Research into related benzonitrile compounds underscores their potential in this field. Theoretical and experimental studies on various substituted benzonitriles have explored their electronic properties, such as HOMO and LUMO energy levels, to assess their suitability for injecting electrons into the conduction band of semiconductor materials like titanium dioxide (TiO₂) used in DSSCs. researchgate.netresearchgate.net Derivatives of benzonitrile are noted for their use in producing phthalocyanine dyes, which are also employed in DSSC applications. semanticscholar.org The role of this compound is therefore primarily as a foundational intermediate, enabling the synthesis of bespoke organic dyes tailored for high-performance photovoltaic applications. chemimpex.com

Key Moieties Derived from Benzonitrile Intermediates in DSSC Dyes

| Structural Role | Function in DSSC Dye | Example of Synthetic Transformation |

|---|---|---|

| π-Conjugated Bridge | Facilitates intramolecular charge transfer (ICT) from donor to acceptor. | Suzuki or Heck coupling at the bromo-position to link aromatic units. |

| Acceptor/Anchoring Group | Accepts the excited electron and/or binds the dye to the semiconductor surface (e.g., TiO₂). | Conversion of the nitrile group to a carboxylic acid or other anchoring function. |

| Core Chromophore Component | Forms the central part of a larger dye molecule, such as a phthalocyanine. | Cyclization reactions involving the nitrile group. |

Exploration in Sensor Development and Bioimaging Probes (based on related chromophores)

The unique electronic and structural properties of the benzonitrile scaffold make this compound a useful starting material for the synthesis of advanced chromophores used in chemical sensors and bioimaging probes. nih.gov The development of these tools often relies on creating molecules that exhibit changes in their photophysical properties, such as fluorescence, in response to a specific analyte or environmental condition. researchgate.net

This compound can be elaborated into more complex fluorescent molecules through reactions at its bromo- and cyano- functionalities. The bromine atom is particularly useful as a handle for introducing the benzonitrile unit into larger molecular frameworks via cross-coupling reactions. This allows for the construction of sophisticated probes where the benzonitrile moiety can influence the electronic properties of a fluorophore.

For example, research on related isomers like 4-bromo-3-methylbenzonitrile has demonstrated their use in creating fluorescent sensors. rsc.org In one study, the bromo-benzonitrile derivative was a key intermediate in the multi-step synthesis of a photo-induced electron transfer (PET) sensor designed to detect water content in organic solvents. rsc.org The synthesis involved converting the bromo-substituted compound into a boronic ester, which was then used in subsequent coupling reactions to build the final sensor molecule. rsc.org This illustrates a clear pathway where this compound could be similarly employed to create novel sensors.

In the field of bioimaging, probes are designed for high sensitivity and selectivity to visualize biological processes or targets. rsc.orgresearchgate.net The synthesis of such probes is a complex process where versatile building blocks are essential. acs.org Chromophores containing electron-withdrawing groups like the nitrile (cyano) group are common. The combination of a bromo-substituent for synthetic versatility and the cyano group for modulating electronic properties makes this compound a relevant precursor for developing scaffolds for bio-probes. These probes could be designed for various applications, including fluorescence microscopy and magnetic resonance imaging (MRI), by incorporating them into larger systems that include targeting moieties and signaling components. researchgate.net

Synthetic Utility of this compound in Probe Development

| Functional Group | Role in Synthesis | Potential Application |

|---|---|---|

| Bromo Group (-Br) | Serves as a reactive site for C-C bond formation (e.g., Suzuki, Sonogashira coupling), allowing linkage to fluorophores or other molecular components. | Construction of complex chromophores for fluorescent sensors. rsc.org |

| Nitrile Group (-CN) | Acts as an electron-withdrawing group to modulate the photophysical properties (e.g., emission wavelength, quantum yield) of the final probe. | Fine-tuning the sensitivity and response of chemosensors. researchgate.net |

| Methylbenzene Core | Provides a rigid scaffold and influences the solubility and steric properties of the probe. | Forms the structural backbone of bioimaging agents. rsc.orgacs.org |

Potential in Agrochemistry and Industrial Chemicals

This compound is a significant intermediate in the synthesis of agrochemicals and industrial chemicals. chemimpex.comnetascientific.com Its utility stems from its status as a versatile building block, allowing for the introduction of the cyanotoluene moiety into more complex target molecules. chemimpex.combiomall.in

In agrochemistry, benzonitrile derivatives are foundational to the production of a wide range of active ingredients, including herbicides and pesticides. semanticscholar.orgjchps.com The specific substitution pattern of this compound allows chemists to construct complex molecular architectures with desired biological activity. The bromine atom can be readily substituted in nucleophilic aromatic substitution reactions or participate in transition metal-catalyzed cross-coupling reactions, enabling the assembly of novel crop protection agents. chemimpex.comchemimpex.com The nitrile group itself can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine, further expanding the range of possible derivatives.

The industrial applications of this compound extend to its role as a precursor for fine and specialty chemicals. netascientific.com These include the synthesis of polymers and resins where the benzonitrile unit can impart specific thermal or mechanical properties. chemimpex.com Its role as a key intermediate means it is a crucial component in multi-step synthetic pathways that lead to a diverse array of commercial products. chemimpex.comnetascientific.com

Theoretical and Computational Investigations of 2 Bromo 5 Methylbenzonitrile

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemical research, providing a bridge between a molecule's structure and its observable properties.

Density Functional Theory (DFT) is a cornerstone of computational chemistry used to investigate the electronic structure of many-body systems. For a molecule like 2-Bromo-5-methylbenzonitrile, DFT is employed to perform geometry optimization, a process that determines the most stable three-dimensional arrangement of its atoms, corresponding to the global minimum energy state. semanticscholar.org

Once the optimized geometry is obtained, the same theoretical level can be used to calculate vibrational frequencies. These theoretical frequencies correspond to the modes of vibration observed in experimental Fourier-Transform Infrared (FTIR) and FT-Raman spectroscopy. semanticscholar.orgresearchgate.net Comparing the calculated vibrational spectra with experimental data is a crucial step for validating the accuracy of the computational model. researchgate.netresearchgate.net For substituted benzonitriles, these calculations help assign specific vibrational modes, such as the characteristic C≡N nitrile stretch, C-Br vibrations, and the various motions of the benzene (B151609) ring and methyl group. ijrte.org

The accuracy of DFT calculations is highly dependent on the choice of the functional and the basis set. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is widely used for organic molecules because it provides a good balance between computational cost and accuracy. researchgate.netjchps.comnih.gov It incorporates both Hartree-Fock exchange and DFT exchange-correlation principles.

The basis set, such as 6-311++G(d,p), defines the set of mathematical functions used to build the molecular orbitals. researchgate.netresearchgate.netijrte.orgnih.gov Larger basis sets with polarization (d,p) and diffuse (++) functions provide more flexibility for describing the electron distribution, which is particularly important for molecules containing electronegative atoms and for analyzing subtle electronic effects. researchgate.netresearchgate.net The selection of an appropriate method and basis set is critical for achieving results that are in good agreement with experimental data. researchgate.net

Density Functional Theory (DFT) for Geometry Optimization and Vibrational Analysis

Electronic Structure and Spectroscopic Properties

The electronic properties of a molecule govern its reactivity, stability, and how it interacts with light. Computational methods provide detailed insights into these characteristics.

Frontier Molecular Orbital (FMO) theory is used to explain chemical reactivity and kinetic stability. The key orbitals in this analysis are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO: Represents the ability of a molecule to donate an electron. A higher HOMO energy indicates a better electron donor.

LUMO: Represents the ability of a molecule to accept an electron. A lower LUMO energy indicates a better electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant parameter. A large energy gap implies high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. ijrte.org Conversely, a small gap suggests the molecule is more reactive. ijrte.orgnih.gov In computational studies of related benzonitriles, this energy gap is a key calculated property used to predict molecular stability. ijrte.orgjchps.comnih.govjchps.com

Table 1: Conceptual Data for FMO Analysis This table illustrates the type of data generated from FMO analysis. Actual values for this compound would require specific calculations.

| Parameter | Significance |

|---|---|

| HOMO Energy | Indicates electron-donating capability |

| LUMO Energy | Indicates electron-accepting capability |

| Energy Gap (ΔE) | Reflects chemical reactivity and kinetic stability |

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to calculate the excited states of molecules. This method allows for the prediction of electronic absorption spectra, including UV-Vis absorbance wavelengths, excitation energies, and oscillator strengths. jchps.comderpharmachemica.com The calculated spectrum can be compared with experimental UV-Vis data to understand the electronic transitions occurring within the molecule. jchps.com For aromatic compounds like substituted benzonitriles, these transitions typically involve π→π* excitations within the benzene ring system. TD-DFT analysis provides valuable information on how substituents like bromine and methyl groups influence the electronic absorption properties. researchgate.netjchps.com

Natural Bond Orbital (NBO) analysis is a computational technique that examines the delocalization of electron density within a molecule. It transforms the complex molecular orbitals into a more intuitive picture of localized bonds and lone pairs. NBO analysis is particularly useful for quantifying stabilizing interactions, such as:

Hyperconjugation: This involves the interaction between a filled orbital (e.g., a C-C or C-H bond) and an adjacent empty or partially filled orbital (e.g., an antibonding π* orbital). These interactions lead to electron delocalization and contribute significantly to molecular stability.

Charge Delocalization: NBO analysis can map how charge is distributed and delocalized across the molecule, which is crucial for understanding the stability and reactivity of substituted aromatic systems. researchgate.netnih.gov

In studies of similar molecules, NBO analysis reveals the stabilization energy associated with these intramolecular charge transfer events, providing a quantitative measure of their importance. researchgate.netijrte.orgnih.gov

Table 2: Conceptual Data from NBO Analysis This table illustrates the type of information obtained from NBO analysis. Specific interactions and energies for this compound would require dedicated computational study.

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) | Interaction Type |

|---|---|---|---|

| π(C-C) | π(C-C) | Value | π-π interaction in the aromatic ring |

| LP(Br) | σ(C-C) | Value | Lone pair delocalization |

| σ(C-H) | π(C-C) | Value | Hyperconjugation from methyl group |

Molecular Electrostatic Potential (MEP) Mapping and Atomic Charge Distributions

The molecular electrostatic potential (MEP) is a valuable tool in computational chemistry for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. uni-muenchen.deorientjchem.org The MEP map illustrates the electrostatic potential on the electron density surface, with different colors representing varying potential values. Typically, red indicates regions of negative potential, which are susceptible to electrophilic attack, while blue signifies areas of positive potential, indicating sites for nucleophilic attack. orientjchem.org

For benzonitrile (B105546) derivatives, the distribution of charges and the resulting MEP are influenced by the substituents on the benzene ring. orientjchem.orgsemanticscholar.org In the case of this compound, the bromine atom, methyl group, and cyano group each affect the electronic landscape of the molecule. Computational studies, often employing Density Functional Theory (DFT) with basis sets like B3LYP/6-311++G(d,p), are used to calculate the MEP. semanticscholar.org

The Mulliken population analysis is a method used to calculate the partial atomic charges within a molecule, providing a quantitative measure of the electron distribution. researchgate.net These calculated atomic charges offer insights into the electronic structure and can be correlated with the MEP map. orientjchem.org For similar brominated benzonitrile compounds, studies have shown that the nitrogen atom of the cyano group and the bromine atom typically exhibit negative charges, making them potential sites for electrophilic interaction. orientjchem.orgsemanticscholar.org Conversely, hydrogen atoms generally show positive charges, indicating their susceptibility to nucleophilic attack. orientjchem.org

Table 1: Illustrative Mulliken Atomic Charges for a Substituted Benzonitrile (4-Bromo-3-methylbenzonitrile) as an example of charge distribution trends.

| Atom | Charge (a.u.) |

| Br | -0.045 |

| C1 | 0.098 |

| C2 | -0.123 |

| C3 | 0.156 |

| C4 | -0.132 |

| C5 | 0.051 |

| N | -0.189 |

| H (of CH3) | 0.120 |

| Note: This data is for a related isomer and serves to illustrate general charge distribution patterns in such molecules. Actual values for this compound would require specific calculations. |

Theoretical Prediction of FT-IR and FT-Raman Spectra

Computational methods, particularly DFT, are highly effective in predicting the vibrational spectra (FT-IR and FT-Raman) of molecules. jchps.comresearchgate.net These theoretical calculations provide vibrational frequencies and intensities that can be compared with experimental data to confirm the molecular structure and assign vibrational modes. ijrte.org For this compound, which has 17 atoms, there are 45 normal modes of vibration. jchps.com

The calculations are typically performed using a program like Gaussian, with methods such as B3LYP and a suitable basis set. jchps.comijrte.org The predicted frequencies are often scaled by a factor to better match experimental values, accounting for anharmonicity and other theoretical approximations. ijrte.org

Key vibrational modes for substituted benzonitriles include:

C≡N stretching: This is a characteristic and strong vibration for nitriles, typically appearing in the range of 2221-2240 cm⁻¹ in experimental spectra. orientjchem.orgijrte.org Theoretical calculations for similar molecules place this vibration around 2331-2333 cm⁻¹. orientjchem.orgijrte.org

C-Br stretching: The vibration involving the carbon-bromine bond is found in the fingerprint region of the spectrum. For brominated benzene derivatives, this stretching mode is often assigned in the range of 480-1129 cm⁻¹. ijrte.orgorientjchem.org

CH₃ group vibrations: These include symmetric and asymmetric stretching and bending modes of the methyl group.

Benzene ring vibrations: These involve C-C stretching and various in-plane and out-of-plane bending modes of the aromatic ring. ijrte.org

The comparison between the theoretically calculated and experimentally measured FT-IR and FT-Raman spectra allows for a detailed understanding of the vibrational dynamics of the this compound molecule. jchps.comresearchgate.net

Table 2: Comparison of Selected Experimental and Theoretical Vibrational Frequencies (cm⁻¹) for a Related Compound (4-Bromo-3-methylbenzonitrile).

| Vibrational Mode | Experimental FT-IR | Experimental FT-Raman | Theoretical (B3LYP) |

| C≡N Stretch | 2217 | 2338 | 2331 |

| C-H Stretch | - | - | 3000-3100 |

| C-C Ring Stretch | 1545, 1381 | 1664 | 1232-1636 |

| C-Br Stretch | 956 | - | 908-124 |

| Note: This data is for a related isomer and illustrates the typical agreement between experimental and theoretical values. orientjchem.orgijrte.org |

Thermodynamic Properties and Stability Analysis

Calculation of Enthalpy, Entropy, and Gibbs Free Energy

Theoretical calculations can predict various thermodynamic properties of a molecule at a given temperature. researchgate.net Quantities such as enthalpy (H), entropy (S), and Gibbs free energy (G) are crucial for understanding the stability and reactivity of a compound. iapaar.comlibretexts.org These parameters are typically calculated using statistical mechanics based on the vibrational frequencies and structural parameters obtained from DFT calculations. researchgate.net

The change in these thermodynamic properties can indicate the spontaneity of a reaction. libretexts.org For this compound, these calculations provide insights into its thermal stability and behavior in chemical processes. The calculations are usually performed at a standard temperature, such as 298.15 K. uni-muenchen.de

Table 3: Calculated Thermodynamic Parameters for a Related Benzonitrile Derivative.

| Parameter | Value |

| Enthalpy (H) | Varies with basis set |

| Entropy (S) | Varies with basis set |

| Gibbs Free Energy (G) | Varies with basis set |

| Self-consistent field energy (a.u) | -3012.667 |

| Note: The values are dependent on the specific molecule and the level of theory used. The self-consistent field energy is for 4-(4-n-hexyloxyphenyl)-2-methyl-3-butyn-2-ol. iapaar.com |

Evaluation of Zero-Point Energy and Heat Capacity

The zero-point vibrational energy (ZPVE) is the energy a molecule possesses even at absolute zero (0 K) due to its vibrational motion. uni-muenchen.de It is a quantum mechanical concept and is calculated as the sum of the energies of all fundamental vibrational modes. uni-muenchen.de Accurate prediction of ZPVE is important for determining the total energy of a molecule. researchgate.net

Heat capacity (C) measures the amount of heat required to raise the temperature of a substance by a certain amount. Theoretical calculations can provide the heat capacity at constant volume (Cv) and constant pressure (Cp) based on the vibrational, rotational, and translational contributions to the molecule's energy. researchgate.net These values are essential for understanding the thermal behavior of this compound.

Table 4: Calculated Zero-Point Energy and Heat Capacity for a Related Benzonitrile Derivative.

| Parameter | Value |

| Zero-Point Vibrational Energy (kcal/mol) | 75.916 |

| Heat Capacity (Cv) | Varies with basis set |

| Heat Capacity (Cp) | Varies with basis set |

| Note: The ZPVE value is for 4-(4-n-hexyloxyphenyl)-2-methyl-3-butyn-2-ol. iapaar.com |

Reactivity Prediction and Mechanistic Elucidation via Computational Methods

Calculation of Reaction Barriers and Dissociation Pathways

Computational chemistry is a powerful tool for investigating reaction mechanisms, including the calculation of activation energy barriers and the exploration of potential dissociation pathways. researchgate.net For this compound, this could involve studying reactions such as nucleophilic substitution at the bromine-bearing carbon or reactions involving the cyano or methyl groups.

By mapping the potential energy surface, researchers can identify transition state structures, which correspond to the highest energy point along a reaction coordinate. researchgate.net The energy difference between the reactants and the transition state gives the activation energy barrier, a critical factor in determining the reaction rate.

For example, studies on related haloaromatic compounds have computationally explored the energy barriers for bond dissociation. researchgate.net In the case of this compound, one could investigate the C-Br bond dissociation energy to understand its reactivity in cross-coupling reactions, which are important in organic synthesis. Such calculations would provide valuable information for designing synthetic routes and understanding the compound's chemical behavior under various conditions.

Computational Studies of Electron Attachment Reactions

Theoretical investigations into the interactions of low-energy electrons with halogenated organic molecules provide critical insights into their reaction mechanisms. While specific experimental or computational studies on electron attachment reactions for this compound are not extensively detailed in the available literature, the principles can be understood from studies on related compounds, such as other brominated aromatic molecules. nih.gov Computational chemistry, particularly quantum chemical calculations, serves as a powerful tool to explore these processes. nih.govaps.org

The primary process studied is dissociative electron attachment (DEA), a two-step mechanism. First, a free electron with near-zero kinetic energy is captured by the molecule, forming a transient negative ion (TNI). This TNI is in an unstable, excited vibrational state. Second, this TNI can undergo dissociation, typically by cleaving its weakest chemical bonds. aps.org

For a molecule like this compound, computational studies would focus on identifying the most likely dissociation pathways. The carbon-bromine (C-Br) bond is a primary site of interest due to the high electron affinity of the bromine atom, making it a potential leaving group. nih.gov Theoretical models would calculate the potential energy surfaces of the transient negative ion to map out the dissociation coordinates. These calculations help predict the products of the reaction and the energy required for dissociation.

In studies of similar molecules like 2-bromo-5-nitrothiazole, low-energy electrons have been shown to effectively induce the cleavage of the C-Br bond, leading to the formation of a bromide anion (Br⁻) or the abstraction of a neutral bromine radical, accompanied by the formation of a corresponding organic anion. nih.gov Computational models for this compound would similarly explore the energetics of the following potential reaction channel:

e⁻ + C₈H₆BrN → [C₈H₆BrN]⁻* → C₈H₆N• + Br⁻

These theoretical investigations are crucial for understanding the fundamental chemical reactivity and degradation pathways of such compounds, which is relevant in fields ranging from atmospheric chemistry to radiation biology. nih.gov

Non-Linear Optical (NLO) Properties and Hyperpolarizability Studies

The non-linear optical (NLO) properties of organic materials are of significant interest for their potential applications in modern technologies like optical data transmission, information processing, and frequency doubling. jchps.comorientjchem.org Computational chemistry, especially using Density Functional Theory (DFT), has become an essential tool for predicting the NLO behavior of molecules and guiding the synthesis of new, efficient materials. researchgate.net The NLO response of a molecule is primarily determined by its molecular structure, dipole moment, and how its electron density responds to an external electric field.

The key parameters calculated to evaluate a molecule's NLO potential are the dipole moment (μ), the linear polarizability (α), and, most importantly, the first-order hyperpolarizability (β). researchgate.net The total first-order hyperpolarizability (β₀) is a quantitative measure of the second-order NLO response, and molecules with a large β₀ value are considered promising candidates for NLO applications, such as Second Harmonic Generation (SHG). orientjchem.orgiapaar.com

While specific NLO studies for this compound are not prominent, extensive research on its isomers and related substituted benzonitriles provides a clear understanding of the structure-property relationships. researchgate.netijrte.orgorientjchem.org These studies consistently show that the arrangement of electron-donating groups (like methyl) and electron-withdrawing groups (like cyano and bromo) on the aromatic ring is critical for enhancing NLO properties. jchps.comorientjchem.org The intramolecular charge transfer between these groups, facilitated by the π-conjugated system of the benzene ring, is the primary origin of the large hyperpolarizability values.

Computational investigations on related molecules like 2-bromo-4-methylbenzonitrile (B184184) and 3-bromo-4-methyl benzonitrile have been performed using the B3LYP functional with various basis sets, such as 6-311++G(d,p). researchgate.netijrte.orgorientjchem.org The calculated hyperpolarizability values are often compared with those of a standard NLO material, urea (B33335), to assess their potential. A higher β₀ value relative to urea indicates a strong NLO response.

The table below presents a compilation of theoretically calculated NLO properties for several benzonitrile derivatives, illustrating the typical results obtained from DFT studies.

Table 1: Calculated NLO Properties of Substituted Benzonitriles Using DFT/B3LYP Method

| Compound | Dipole Moment (μ) [Debye] | Mean Polarizability (α) [esu] | First-Order Hyperpolarizability (β₀) [esu] |

|---|---|---|---|

| 5-Bromo-2-methoxybenzonitrile | 6.13 | -2.01 x 10⁻²³ | 1.83 x 10⁻³⁰ |

| 3-Bromo-4-methyl benzonitrile | 5.86 | 1.95 x 10⁻²³ | 1.12 x 10⁻³⁰ |

| 2-Amino-5-fluorobenzonitrile | 3.39 | 1.34 x 10⁻²³ | 2.11 x 10⁻³⁰ |

Note: The values are derived from computational studies and may vary based on the specific basis set and calculation method used. The esu (electrostatic unit) for polarizability is often reported in cm³ or ų, and for hyperpolarizability in cm⁵/esu or statvolt⁻¹ cm⁴. The presented values are converted for consistency.

These theoretical predictions are invaluable for screening molecules and identifying promising candidates for experimental synthesis and further investigation in the field of materials science. researchgate.net

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 2-Bromo-5-nitrothiazole |

| 2-Bromo-4-methylbenzonitrile |

| 3-Bromo-4-methyl benzonitrile |

| 5-Bromo-2-methoxybenzonitrile |

| 2-Amino-5-fluorobenzonitrile |